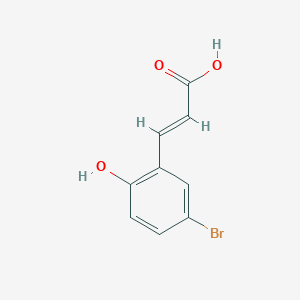

3-(5-Bromo-2-hydroxyphenyl)acrylic acid

Beschreibung

BenchChem offers high-quality 3-(5-Bromo-2-hydroxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-2-hydroxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(5-bromo-2-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKKBQOEMLWVAQ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Yield Synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic Acid via Doebner-Modified Knoevenagel Condensation

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid (also known as 5-bromo-2-hydroxycinnamic acid). This compound is a critical intermediate in the synthesis of functionalized coumarins (specifically 6-bromocoumarin) and serves as a scaffold for various pharmaceutical agents exhibiting anticoagulant, antimicrobial, and anti-inflammatory properties.

The synthesis utilizes the Doebner modification of the Knoevenagel condensation.[1] Unlike standard Knoevenagel conditions which often yield diesters, the Doebner modification employs malonic acid in a pyridine/piperidine system to facilitate simultaneous condensation and decarboxylation, directly yielding the

Critical Challenge: The primary synthetic challenge is the competing intramolecular esterification (lactonization) which converts the target acrylic acid into 6-bromocoumarin. This protocol includes specific controls to maximize the yield of the open-chain acid form.

Reaction Mechanism & Pathway Analysis

The reaction proceeds through a nucleophilic attack of the malonic acid enolate on the carbonyl carbon of 5-bromosalicylaldehyde. The presence of the ortho-hydroxyl group introduces a bifurcation in the pathway:

-

Primary Pathway (Target): Condensation

Decarboxylation -

Secondary Pathway (Side Product): Lactonization of the intermediate or product to form 6-Bromocoumarin.

Mechanistic Flowchart

Figure 1: Reaction pathway distinguishing the target acrylic acid from the coumarin side-product.

Experimental Protocol

Materials & Equipment[1][2][3][4]

| Component | Specification | Quantity (Scale: 10 mmol) |

| Precursor A | 5-Bromo-2-hydroxybenzaldehyde | 2.01 g (10 mmol) |

| Precursor B | Malonic Acid | 2.08 g (20 mmol, 2.0 eq) |

| Solvent | Pyridine (Anhydrous) | 5.0 mL |

| Catalyst | Piperidine | 0.25 mL (approx. 5 drops) |

| Quenching | HCl (Concentrated) / Ice | ~10 mL / 100 g |

| Equipment | Round-bottom flask (50 mL), Reflux condenser, Oil bath, Magnetic stirrer | - |

Step-by-Step Procedure

Step 1: Reactant Solubilization In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde (2.01 g) and malonic acid (2.08 g) in pyridine (5.0 mL).

Step 2: Catalyst Addition Add piperidine (0.25 mL) to the solution. A slight exotherm may be observed. Attach the reflux condenser.

Step 3: Controlled Heating (The Doebner Phase) Heat the reaction mixture to 80–90°C for 2–3 hours.

-

Process Control: Do not exceed 100°C vigorously if the open-chain acid is the priority. Higher temperatures (reflux >115°C) significantly accelerate the intramolecular dehydration to the coumarin. Evolution of CO₂ bubbles indicates the decarboxylation step is active.

Step 4: Quenching and Precipitation Cool the reaction mixture to room temperature. Pour the yellow/orange solution slowly into a beaker containing a mixture of crushed ice (100 g) and concentrated HCl (10 mL) with vigorous stirring.

-

Critical Step: The low pH (<1) is essential. The pyridine forms a water-soluble pyridinium salt, while the target acrylic acid precipitates as a solid.

Step 5: Isolation Allow the suspension to stand for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine and HCl.

Step 6: Purification Recrystallize the crude solid from Ethanol/Water (7:3 ratio).

-

Dissolution: Dissolve in hot ethanol.

-

Precipitation: Add hot water until slightly turbid, then cool slowly.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Purification Logic & Troubleshooting

The separation of the target acid from the coumarin side-product is the most common failure point. Use the following workflow to ensure purity.

Workup Decision Tree

Figure 2: Purification logic to distinguish and recover the target acid from coumarin impurities.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Product is insoluble in NaHCO₃ | Cyclization to 6-bromocoumarin occurred. | Dissolve the solid in 10% NaOH (opens the ring), filter any insolubles, then re-acidify with cold HCl to reprecipitate the acid. |

| Low Yield | Incomplete decarboxylation or malonic acid decomposition. | Ensure temperature is maintained at 85°C+ for at least 2 hours. Use fresh malonic acid. |

| Oily Product | Pyridine contamination. | Wash the filter cake thoroughly with dilute HCl. Recrystallize immediately. |

Characterization Standards

The isolated product should be a white to pale yellow crystalline solid.

-

Melting Point: 220–225°C (Decomposes). Note: If MP is 160–165°C, suspect Coumarin formation.

-

IR Spectroscopy (KBr):

-

Broad O-H stretch (Acid/Phenol): 3400–2500 cm⁻¹

-

C=O stretch (Carboxylic Acid): ~1680 cm⁻¹

-

C=C stretch (Alkene): 1620 cm⁻¹

-

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.5 (br s, 1H, -COOH)

- 10.5 (s, 1H, Phenolic -OH)

- 7.85 (d, J = 16.0 Hz, 1H, =CH-Ar) — Indicates Trans isomer

- 7.65 (d, 1H, Ar-H)

- 7.35 (dd, 1H, Ar-H)

- 6.90 (d, 1H, Ar-H)

- 6.55 (d, J = 16.0 Hz, 1H, =CH-COOH)

Safety & Handling

-

Pyridine: Highly flammable and toxic. Causes male fertility issues. Handle only in a fume hood.

-

5-Bromosalicylaldehyde: Irritant. Avoid dust inhalation.

-

Waste Disposal: The filtrate contains pyridinium hydrochloride and must be disposed of as halogenated organic waste, not down the drain.

References

-

Doebner Modification Mechanism: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.

-

Coumarin vs. Cinnamic Acid Selectivity: Synthesis of Coumarins via Knoevenagel Condensation. Organic Chemistry Portal.

-

Green Chemistry Alternatives (Context): Knoevenagel condensation of aldehydes with malonic acid. Organic Syntheses, Coll. Vol. 3, p.377 (1955).

-

Product Data: 3-(5-Bromo-2-hydroxyphenyl)acrylic acid. Santa Cruz Biotechnology Product Data Sheet.

Sources

- 1. scholars.fhsu.edu [scholars.fhsu.edu]

- 2. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 3. sciforum.net [sciforum.net]

- 4. DSpace [open.bu.edu]

- 5. rsc.org [rsc.org]

- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: High-Yield Synthesis of 6-Bromocoumarin via Acid-Catalyzed Intramolecular Lactonization

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of 6-Bromocoumarin via the intramolecular lactonization of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid.

Introduction & Scope

Coumarins (2H-chromen-2-ones) are a privileged scaffold in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and fluorescent properties.[1][2] Halogenated coumarins, specifically 6-bromocoumarin , serve as critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate complex pharmaceutical active ingredients (APIs).

This protocol details the synthesis of 6-bromocoumarin from 3-(5-bromo-2-hydroxyphenyl)acrylic acid . Unlike the Perkin reaction (which starts from aldehydes), this method utilizes the direct acid-catalyzed lactonization of the o-hydroxycinnamic acid derivative. This approach offers higher atom economy and avoids the formation of inseparable acetal byproducts often seen in aldehyde-based routes.

Key Advantages of This Protocol

-

Specificity: Direct cyclization of the free acid avoids the use of toxic acetic anhydride in large excess.

-

Scalability: The reaction is robust from milligram to gram scales.

-

Purity: Work-up relies on precipitation, minimizing the need for chromatography.

Mechanistic Rationale

The transformation involves an acid-catalyzed intramolecular esterification (lactonization). A critical barrier in this synthesis is the stereochemistry of the starting material. The stable form of 3-(5-bromo-2-hydroxyphenyl)acrylic acid is typically the (E)-isomer (trans), where the hydroxyl group and the carboxylic acid are on opposite sides of the double bond, preventing cyclization.

The protocol utilizes a strong acid catalyst and thermal energy to drive the (E)

Reaction Pathway[1][2][3][4][5][6]

-

Protonation: Acid protonates the carbonyl oxygen, increasing electrophilicity.

-

Isomerization: Thermal equilibration allows rotation around the C-C bond, accessing the reactive (Z)-conformation.

-

Cyclization: The phenolic oxygen attacks the activated carbonyl.

-

Dehydration: Loss of water restores the conjugated system, yielding the aromatic coumarin core.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Hazards |

| 3-(5-Bromo-2-hydroxyphenyl)acrylic acid | Substrate | >97% | Irritant |

| Glacial Acetic Acid (AcOH) | Solvent | 99.8% | Corrosive |

| Sulfuric Acid ( | Catalyst | Conc. (98%) | Corrosive, Oxidizer |

| Ethanol (EtOH) | Recrystallization | Absolute | Flammable |

Equipment

-

Round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Reflux condenser with drying tube (

). -

Oil bath or heating mantle.

-

Ice-water bath.

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Reaction Setup

-

Weigh 1.0 equiv (e.g., 2.43 g, 10 mmol) of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid into a 100 mL RBF.

-

Add 20 mL of Glacial Acetic Acid. Stir to create a suspension.

-

Slowly add 0.5 mL of concentrated

dropwise.-

Note: The solution may darken slightly due to protonation.

-

Step 2: Reflux (Cyclization) 4. Attach the reflux condenser. 5. Heat the mixture to reflux (approx. 118°C) . 6. Maintain reflux for 2–4 hours .

- Monitoring: Check progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (acid) will be polar/lower

Step 3: Work-up & Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

- Observation: The product should precipitate immediately as an off-white to pale yellow solid.

- Stir for 15 minutes to ensure complete precipitation and removal of trapped acid.

- Filter the solid using vacuum filtration.[3]

- Wash the filter cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).

Step 4: Purification 12. Recrystallize the crude solid from hot Ethanol (EtOH) .

- Dissolve in minimum boiling EtOH, filter hot if necessary to remove insolubles, and cool slowly to 4°C.

- Filter the crystals and dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Data Analysis & Characterization

Upon isolation, the identity of the product must be verified. 6-Bromocoumarin has distinct spectroscopic signatures.

Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| Appearance | Physical State | White to pale yellow needles or crystalline powder. |

| Melting Point | Range | 160 – 164 °C [1, 2] |

| H-3 (Doublet) | ||

| H-4 (Doublet) | ||

| Aromatic (H-5,7,8) | Complex pattern | |

| IR Spectroscopy | C=O Stretch | 1700 – 1730 cm |

| Mass Spec | Molecular Ion |

Troubleshooting Guide

-

Issue: No precipitation upon pouring into ice water.

-

Cause: Product may be partially soluble in dilute acetic acid or the reaction failed.

-

Solution: Neutralize the filtrate with saturated

to pH 5-6 to force precipitation. If still no solid, extract with Ethyl Acetate.

-

-

Issue: Starting material persists on TLC.

-

Cause: Incomplete isomerization (

). -

Solution: Add 0.5 equiv of Acetic Anhydride to the reaction mixture. The formation of a transient acetate ester often accelerates the cyclization.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Moorthy, S. R., & Sundaramurthy, V. (1967). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins (Reference for 6-bromocoumarin physical data). Current Science, 36, 95.

-

Boeck, F., et al. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry, 8, 1630–1636.

-

Borgna, J. L., et al. (1993). Synthesis and properties of new brominated coumarins. Farmaco, 48(3), 387-398. (Validation of brominated derivatives).

Sources

Synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-thiocyanatoacrylic Acid: A Detailed Protocol and Mechanistic Insight

An Application Note for Advanced Organic Synthesis

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-thiocyanatoacrylic acid, a valuable scaffold for pharmaceutical and materials science research. Thiocyanatoacrylic acids are important synthetic intermediates due to the versatile reactivity of the thiocyanate group, which serves as a precursor for various sulfur-containing heterocycles and functional groups.[1][2] This document outlines a robust and sustainable synthetic protocol based on a one-pot reaction combining nucleophilic substitution and a Knoevenagel condensation. We provide a detailed, step-by-step experimental procedure, a thorough explanation of the underlying reaction mechanism, and expected outcomes. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Thiocyanatoacrylic Acids

The carbon-sulfur bond is a cornerstone of many biosynthetic pathways and a key structural motif in a vast array of biologically active compounds.[1] Among sulfur-containing functional groups, the thiocyanate (-SCN) group is particularly noteworthy. It is a versatile precursor that can be readily converted into thiols, thioethers, disulfides, and isothiocyanates.[1] Furthermore, molecules incorporating the thiocyanate moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][3][4]

The acrylic acid backbone, on the other hand, is a common feature in various bioactive molecules and polymers.[5][6] The combination of these two functionalities in thiocyanatoacrylic acids creates a powerful platform for the development of novel therapeutic agents and functional materials. This guide details a practical and scalable synthesis of a specific derivative, 3-(5-bromo-2-hydroxyphenyl)-2-thiocyanatoacrylic acid, starting from commercially available precursors. The described method is notable for its operational simplicity, use of readily available reagents, and mild reaction conditions.[1]

Proposed Synthetic Pathway: A One-Pot Knoevenagel Condensation Approach

The synthesis of the target compound is achieved through a one-pot reaction that ingeniously combines two classical organic reactions. The pathway begins with the in situ formation of 2-thiocyanatoacetic acid from chloroacetic acid and ammonium thiocyanate. This active methylene compound then undergoes a Knoevenagel condensation with 5-bromo-2-hydroxybenzaldehyde to yield the final product.

Overall Reaction Scheme:

Where Ph represents the phenyl ring.

This method is highly efficient and avoids the isolation of the intermediate 2-thiocyanatoacetic acid.[1]

Mechanistic Rationale and Causality

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The process unfolds in a well-orchestrated sequence of steps.

Step 1: Nucleophilic Substitution to Form the Active Methylene Compound The reaction is initiated by the nucleophilic attack of the thiocyanate ion (SCN⁻) from ammonium thiocyanate on the electrophilic carbon of chloroacetic acid. This Sₙ2 reaction displaces the chloride ion and forms 2-thiocyanatoacetic acid.

Step 2: Knoevenagel Condensation The core of the synthesis is the Knoevenagel condensation. Ammonium acetate serves as a weak base, which deprotonates the α-carbon of 2-thiocyanatoacetic acid, creating a reactive carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde. The subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, 3-(5-bromo-2-hydroxyphenyl)-2-thiocyanatoacrylic acid.[1]

A plausible mechanism is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask, combine chloroacetic acid (1.5 mmol) and ammonium thiocyanate (1.5 mmol) in a solvent mixture of acetonitrile (5 mL) and methanol (5 mL).

-

Formation of Intermediate: Stir the mixture vigorously at room temperature for 15 minutes. The solution may become slightly cloudy.

-

Addition of Aldehyde and Catalyst: To this mixture, add 5-bromo-2-hydroxybenzaldehyde (1.0 mmol) followed by ammonium acetate (1.5 mmol).

-

Reaction: Seal the flask and continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 25% ethyl acetate in hexane). The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate should form immediately.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water (3 x 20 mL) to remove any unreacted starting materials and salts.

-

Drying: Allow the product to air-dry, then dry further under vacuum to obtain the final product.

Data and Expected Results

The protocol is expected to yield the desired 3-(5-bromo-2-hydroxyphenyl)-2-thiocyanatoacrylic acid as a solid.

| Parameter | Value | Rationale / Reference |

| Stoichiometry | Aldehyde:Chloroacetic Acid:NH₄SCN:NH₄OAc = 1:1.5:1.5:1.5 | Excess reagents drive the formation of the active methylene compound and catalyze the condensation. [1] |

| Solvent | Acetonitrile/Methanol (1:1) | Provides good solubility for all reactants and facilitates the reaction. [1] |

| Temperature | Room Temperature | Mild conditions contribute to the sustainability of the protocol and minimize side reactions. [1] |

| Reaction Time | 12 hours | Sufficient time for the reaction to proceed to completion at room temperature. [1] |

| Expected Yield | 80-95% (based on analogous reactions) | The Knoevenagel condensation approach is generally high-yielding. [1] |

| Appearance | Yellow or off-white solid | Similar thiocyanatoacrylic acids are reported as yellow solids. [7] |

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals for the aromatic protons, the vinyl proton, and a broad singlet for the carboxylic acid proton. The chemical shift of the vinyl proton can help distinguish between (E) and (Z) isomers.

-

¹³C NMR: Expect signals for the carboxyl carbon, the carbons of the double bond, the thiocyanate carbon (-SCN), and the aromatic carbons.

-

FT-IR: Look for characteristic peaks for the O-H stretch (hydroxyl and carboxylic acid), the C=O stretch (carboxylic acid), the C=C stretch (alkene), and the sharp, intense S-C≡N stretch (around 2150 cm⁻¹).

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula of the product.

Conclusion

This application note details a highly efficient, sustainable, and scalable protocol for the synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-thiocyanatoacrylic acid. By leveraging a one-pot Knoevenagel condensation, the method offers significant advantages in terms of operational simplicity and mild reaction conditions. The resulting product is a valuable building block for the synthesis of diverse sulfur-containing compounds with potential applications in medicinal chemistry and materials science. The provided mechanistic insights and detailed experimental steps should enable researchers to successfully implement this synthesis in their laboratories.

References

-

Yang, S.-M., He, T.-J., Lin, D.-Z., et al. (2019). Electrosynthesis of (E)-Vinyl Thiocyanates from Cinnamic Acids via Decarboxylative Coupling Reaction. Organic Letters, 21(9), 3453–3457. [Link]

-

Yang, S. M., He, T. J., Lin, D. Z., et al. (2019). Electrosynthesis of (E)-Vinyl Thiocyanates from Cinnamic Acids via Decarboxylative Coupling Reaction. PubMed. [Link]

-

Hoque, M. A., Das, B., & Jana, S. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(11), 6214-6233. [Link]

-

Hoque, M. A., Das, B., & Jana, S. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound for. SciSpace. [Link]

-

Abraham, R., & Periakkaruppan, P. (2018). A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. Journal of Chemical Sciences, 130(15). [Link]

-

Abraham, R., & Periakkaruppan, P. (2018). A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. Indian Academy of Sciences. [Link]

-

Various Authors. Synthetic methods for the synthesis of thiocyanates. ResearchGate. [Link]

- Minato, T., Matsumura, Y., & Marnyama, K. (1970). Acrylic polymer composition containing thiocyanate salts or thiourea.

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. [Link]

-

Min, S., et al. (2013). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC. [Link]

-

Wang, Z., et al. (2025). Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Derivatives. PubMed. [Link]

-

Dos Santos, F. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C−H Functionalization. Semantic Scholar. [Link]

-

Vargas-Tah, A., et al. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Microbiology. [Link]

-

Behera, M., et al. (2025). Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano-Thioesters from Cyclic Thioacetals. ChemRxiv. [Link]

-

Various Authors. (2025). Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. ResearchGate. [Link]

-

Unsal, E., et al. (2025). Phytic Acid-Containing Reactive Acrylic Emulsions in Leather Coating Applications. MDPI. [Link]

-

Various Authors. (2022). Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. MDPI. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(5-bromo-2-hydroxyphenyl)acrylic acid via a microwave-assisted Knoevenagel condensation. This application note details the underlying chemical principles, a step-by-step experimental protocol, and characterization guidelines. By leveraging the benefits of microwave-assisted organic synthesis (MAOS), this method offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods, yielding high-purity products essential for research and development in medicinal chemistry and materials science.

Introduction: The Advent of Microwave Chemistry

The quest for novel therapeutic agents and functional materials necessitates the efficient synthesis of diverse molecular scaffolds. Cinnamic acid derivatives, such as 3-(5-bromo-2-hydroxyphenyl)acrylic acid, are valuable building blocks in drug discovery and materials science. The traditional synthesis of these compounds often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving yields.[1][2] This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[3][4]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This efficient energy transfer circumvents the limitations of conventional heating methods, which rely on slower thermal conduction.[6] The result is a significant reduction in reaction times, often from hours to mere minutes, with enhanced product purity and reproducibility.[2][7]

Reaction Overview: The Knoevenagel Condensation

The synthesis of 3-(5-bromo-2-hydroxyphenyl)acrylic acid is achieved through a Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[8] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[9] In this specific application, 5-bromo-2-hydroxybenzaldehyde is reacted with malonic acid, catalyzed by piperidine.

The reaction proceeds via a series of steps, beginning with the deprotonation of malonic acid by piperidine to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the 5-bromo-2-hydroxybenzaldehyde. Subsequent dehydration of the aldol-type addition product yields the α,β-unsaturated carboxylic acid. The Doebner modification of the Knoevenagel condensation, which is relevant here, involves the use of pyridine or piperidine and typically leads to decarboxylation of the intermediate, though in this case, the dicarboxylic acid is not the final isolated product.[10]

Theoretical studies on the piperidine-catalyzed Knoevenagel condensation suggest a mechanism involving the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the enolate of the active methylene compound.[11] Regardless of the precise mechanistic pathway, piperidine serves as an effective catalyst for this transformation.

Experimental Protocol

This protocol is adapted from established methods for the microwave-assisted Knoevenagel-Doebner condensation of phenolic aldehydes.[4]

3.1. Materials and Reagents

-

5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1)

-

Malonic Acid (CAS: 141-82-2)

-

Piperidine (CAS: 110-89-4)

-

Dimethylformamide (DMF) (CAS: 68-12-2)

-

Ammonium Chloride (NH₄Cl), saturated aqueous solution

-

Hydrochloric Acid (HCl), dilute

-

Ethyl Acetate

-

Hexane

-

Deionized Water

3.2. Equipment

-

Dedicated microwave reactor for organic synthesis

-

Appropriate microwave reaction vessel with stirring capability

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

3.3. Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care.

-

DMF is a skin and eye irritant. Avoid contact.

-

Microwave reactors operate at elevated temperatures and pressures. Ensure you are properly trained in the operation of the specific instrument being used.

3.4. Synthesis Procedure

-

Reactant Preparation: In a suitable microwave reaction vessel, combine 5-bromo-2-hydroxybenzaldehyde (e.g., 4.0 mmol, 0.804 g) and malonic acid (e.g., 12.0 mmol, 1.25 g).

-

Solvent and Catalyst Addition: Add dimethylformamide (DMF, e.g., 2.5 mL) to dissolve the solids. To the resulting solution, add piperidine (e.g., 2.0 mmol, 0.20 mL).

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture with a constant power (e.g., 50 W) until a temperature of 90°C is reached. Hold the reaction at this temperature for 30 minutes with continuous stirring.

-

Work-up and Purification:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl, e.g., 25 mL) to precipitate the crude product.

-

If necessary, acidify the mixture with dilute hydrochloric acid to a pH of approximately 4 to ensure complete precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration using a Büchner funnel, and wash the filter cake with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.

-

Characterization

The identity and purity of the synthesized 3-(5-bromo-2-hydroxyphenyl)acrylic acid should be confirmed by standard analytical techniques.

4.1. Thin Layer Chromatography (TLC)

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:5 v/v) can be used to monitor the progress of the reaction and assess the purity of the final product.

-

Visualization: The TLC plate can be visualized under UV light.

4.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene. The broad O-H stretching envelope is typically observed from approximately 3800 to 2000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling constants between the vinylic protons can confirm the (E)-stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the vinylic carbons.

-

4.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound, which is 243.05 g/mol for the molecular formula C₉H₇BrO₃.[3]

Tabulated Data

| Parameter | Value |

| Starting Aldehyde | 5-Bromo-2-hydroxybenzaldehyde |

| Active Methylene Compound | Malonic Acid |

| Catalyst | Piperidine |

| Solvent | Dimethylformamide (DMF) |

| Reactant Ratio (Aldehyde:Malonic Acid:Piperidine) | 1 : 3 : 0.5 |

| Microwave Power | 50 W (or as appropriate for the reactor) |

| Reaction Temperature | 90 °C |

| Reaction Time | 30 minutes |

| Expected Product | (2E)-3-(5-Bromo-2-hydroxyphenyl)acrylic acid |

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol [3] |

Visualizations

6.1. Reaction Scheme

Caption: Knoevenagel condensation for the synthesis of the target compound.

6.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The microwave-assisted Knoevenagel condensation provides a superior method for the synthesis of 3-(5-bromo-2-hydroxyphenyl)acrylic acid. This protocol offers significant advantages in terms of reaction speed, efficiency, and adherence to green chemistry principles. The detailed procedure and characterization guidelines presented herein are intended to enable researchers to reliably produce this valuable compound for further applications in drug development and materials science.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2018, May 4). ACS Figshare. [Link]

-

Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. [Link]

-

Nain, S., Singh, R., & Ravichandran, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

-

Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017, May 4). ACS Publications. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B. (2017, May 4). ACS Publications. [Link]

-

Microwave assisted organic synthesis. International Journal of Chemical Science. [Link]

-

Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1726-1734. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-

Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 40(6), 4962-4968. [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

-

Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). ResearchGate. [Link]

-

Condensations. CEM Corporation. [Link]

-

Cinnamic acid derivatives: An ERA. ResearchGate. [Link]

-

Microwave-assisted Single Step Cinnamic Acid Derivatization and Evaluation for Cytotoxic Potential. PubMed. [Link]

-

synthesis of cinnamic acid derivatives using ethanol as solvent or microwave assisted method. Semantic Scholar. [Link]

-

Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. ResearchGate. [Link]

- CN102718645B - Microwave synthesis method of cinnamic acid derivative.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. (2E)-3-(5-bromo-2-hydroxyphenyl)acrylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0294667) [np-mrd.org]

- 5. (2E)-3-(2-hydroxyphenyl)acrylic acid | CymitQuimica [cymitquimica.com]

- 6. danabiosci.com [danabiosci.com]

- 7. Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine - IJPRS [ijprs.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. acgpubs.org [acgpubs.org]

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 3-(5-Bromo-2-hydroxyphenyl)acrylic acid

Status: Active | Last Updated: February 16, 2026 Document ID: TS-SOL-5B2H-001 Audience: Analytical Chemists, Formulation Scientists, Cell Biologists[1]

Executive Summary & Chemical Profile[1][2]

The Issue: Users frequently report precipitation ("crashing out") of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid upon dilution in aqueous media.[1] The Root Cause: This molecule behaves as a "brick dust" solid. The combination of a lipophilic bromine substituent and a planar aromatic ring creates high crystal lattice energy, while the ionizable groups (carboxylic acid and phenol) remain protonated (neutral) at acidic or neutral pH, rendering the molecule hydrophobic.

Physicochemical Snapshot

| Property | Value / Description | Implication for Solubility |

| Molecular Structure | Cinnamic acid derivative with Br (C5) and OH (C2) | High lipophilicity due to Bromine.[1] |

| pKa 1 (Carboxyl) | ~4.2 - 4.5 (Predicted) | Insoluble in dilute acid (pH < 4).[1] Soluble as mono-anion at pH > 6.[1] |

| pKa 2 (Phenol) | ~9.5 - 10.5 (Predicted) | Forms highly soluble di-anion at pH > 11.[1] |

| LogP (Octanol/Water) | > 3.0 (Estimated) | Prefers organic solvents (DMSO, Ethanol). |

| Water Solubility | < 0.1 mg/mL (Neutral pH, unbuffered) | Requires pH adjustment or co-solvents. |

Master Protocol: Preparation of Stock & Working Solutions

Method A: The DMSO "Spike" Method (For Cell Culture/Screening)

Best for: High-throughput screening where DMSO tolerance is < 0.5%.[1]

-

Weighing: Weigh the solid powder into a glass vial. Do not use plastic initially to avoid static loss.

-

Primary Stock: Dissolve in 100% anhydrous DMSO to reach 10 mM to 50 mM .

-

Tip: Sonicate for 5 minutes at 30°C to ensure complete dissolution.

-

-

Visual Check: The solution should be clear and slightly yellow. If cloudy, do not proceed.

-

Dilution (The Critical Step):

-

Prepare your culture media or buffer (must be pH 7.4).

-

Vortex the media creating a vortex cone.

-

Slowly pipette the DMSO stock into the center of the vortex.

-

Limit: Ensure final DMSO concentration is < 0.5% (v/v).

-

Method B: The "Salt Switch" Method (For Animal Studies/High Conc.)

Best for: In vivo injections or assays requiring > 1 mg/mL aqueous concentration.[1]

-

Suspension: Suspend the powder in water (it will look like a cloudy slurry).

-

Titration: Add 1.0 M NaOH dropwise while monitoring pH.

-

Target: Raise pH to 8.0 – 9.0 .

-

Stabilization: Once dissolved, adjust volume with PBS. Warning: If pH drops below 6.0, the compound will reprecipitate immediately.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Matrix

This flowchart guides you to the correct protocol based on your application constraints.

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Diagram 2: Ionization & Solubility Mechanism

Understanding the pH-dependent solubility states.[1]

Caption: Stepwise deprotonation of the carboxylic acid and phenol groups increases aqueous solubility.

Troubleshooting & FAQs

Q1: I diluted my DMSO stock into PBS and it turned cloudy immediately. Why?

A: This is the "Solvent Shock" effect.

-

Mechanism: PBS is a high ionic strength buffer. When the hydrophobic molecule leaves the DMSO environment and hits the water, the salt ions in PBS "salts out" the drug, forcing it to aggregate before it can interact with water molecules.

-

Fix: Dilute the DMSO stock into pure water or a low-ionic strength buffer (like 10mM Hepes) first, then add the concentrated salt solution (10x PBS) last. Alternatively, warm the PBS to 37°C before adding the drug.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.

-

Ethanol is more volatile. If your assay plate sits open, ethanol evaporation will cause the compound to crystallize on the well edges, leading to inconsistent dosing.

-

Recommendation: Use DMSO for storage; use Ethanol only if the biological target is sensitive to DMSO.

Q3: The solution is yellow.[3] Is it degraded?

A: Not necessarily.

-

Cinnamic acid derivatives often exhibit a slight yellow tint, especially in the deprotonated (salt) form due to extended conjugation across the aromatic ring and the double bond.

-

Warning Sign: If the color turns dark brown or orange, this suggests oxidation of the phenol group (quinone formation). Discard and prepare fresh.

Q4: How do I store the stock solution?

A:

-

Solvent: Anhydrous DMSO.

-

Temperature: -20°C or -80°C.

-

Container: Amber glass vials (light sensitive double bond).

-

Stability: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

Advanced Formulation: Cyclodextrin Complexation

For in vivo studies where DMSO is toxic and high pH is damaging, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]

-

Prepare a 20% (w/v) HP-β-CD solution in water.[1]

-

Add the compound powder to this solution.

-

Sonicate for 30–60 minutes at 40°C.

-

Filter sterilize (0.22 µm). Why it works: The hydrophobic bromophenyl ring inserts into the cyclodextrin bucket, hiding it from the water, while the outer hydroxyls of the CD keep the complex soluble.

References

-

BenchChem. Strategies to improve the bioavailability of cinnamic acid derivatives. Retrieved from BenchChem Technical Guides. Link

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12137093, 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid (Analogous Structure).[1] Retrieved February 16, 2026 from PubChem. Link[2]

-

Encyclopedia.pub. Naturally Occurring Hydroxycinnamic Acids: pKa and Solubility Properties. Retrieved from Encyclopedia.pub. Link

-

Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs using Micelles and Co-solvents.[1] Retrieved from Sigma-Aldrich Technical Library.[1] Link

-

ChemicalBook. (E)-3-(5-bromo-3-fluoro-2-hydroxyphenyl)acrylic acid Properties and Safety. Retrieved from ChemicalBook. Link

Sources

Technical Support Center: Stereochemical Control in 3-(5-Bromo-2-hydroxyphenyl)acrylic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of E/Z isomerism during its synthesis. The thermodynamically more stable (E)-isomer is typically the desired product in many applications due to its specific biological activity and physicochemical properties.

I. Understanding E/Z Isomerism in this Synthesis

The synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid, a cinnamic acid derivative, commonly proceeds via condensation reactions like the Knoevenagel or Perkin reactions.[1][2] These reactions involve the formation of a carbon-carbon double bond, which can result in two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). Controlling the stereochemical outcome to favor the desired isomer is a critical aspect of the synthesis.

II. Troubleshooting Unfavorable E/Z Ratios

This section addresses common issues encountered during the synthesis that can lead to poor E/Z selectivity or the formation of the undesired isomer.

FAQ 1: My Knoevenagel condensation is producing a mixture of E and Z isomers. How can I improve the selectivity for the (E)-isomer?

Answer:

The Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with an active methylene compound like malonic acid is a primary route for this synthesis.[3] Several factors influence the E/Z ratio:

-

Choice of Base and Solvent: The combination of a weak base and a specific solvent is crucial. Piperidine in a non-polar solvent often favors the formation of the (E)-isomer through a thermodynamic equilibrium that favors the more stable product.[4] The Doebner modification, which uses pyridine as both the base and solvent, is a classic method for synthesizing cinnamic acids and typically yields the (E)-isomer.[5] Using a milder, non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been shown to produce substituted trans-cinnamic acids in excellent yields.[6]

-

Reaction Temperature and Time: Allowing the reaction to reach thermodynamic equilibrium is key. This often means longer reaction times or higher temperatures. The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance. Monitor the reaction progress by TLC or ¹H NMR to determine the optimal time to achieve the highest E/Z ratio.

-

Water as a Medium: Interestingly, performing the Knoevenagel condensation in water can enhance stereoselectivity and reaction rates.[7] Water can act as a Brønsted base to facilitate the initial deprotonation of the active methylene compound.[7]

Experimental Protocol: Knoevenagel-Doebner Condensation for (E)-3-(5-Bromo-2-hydroxyphenyl)acrylic acid

-

Reactants:

-

5-Bromo-2-hydroxybenzaldehyde (1 equivalent)

-

Malonic acid (1.5 equivalents)

-

-

Solvent/Catalyst:

-

Pyridine (sufficient quantity to dissolve reactants)

-

Piperidine (catalytic amount, ~0.1 equivalents)

-

-

Procedure:

-

Dissolve 5-bromo-2-hydroxybenzaldehyde and malonic acid in pyridine in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After cooling, pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-isomer.

-

FAQ 2: I am using the Perkin reaction, but my yield of the (E)-isomer is low. What could be the cause?

Answer:

The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt, typically favors the formation of the (E)-isomer of α,β-unsaturated carboxylic acids.[8][9] However, suboptimal conditions can lead to poor yields and selectivity.

-

Anhydrous Conditions: The presence of water can hydrolyze the acid anhydride and interfere with the reaction. Ensure that all reagents and glassware are thoroughly dried. Using anhydrous sodium acetate is recommended.[8]

-

Reaction Temperature: The Perkin reaction generally requires high temperatures, often in the range of 180°C.[2] Insufficient temperature can lead to incomplete reaction. Microwave irradiation has been explored as a way to reduce reaction times, though the choice of base may need to be adjusted.[8]

-

Base Strength: The alkali salt of the acid acts as a weak base.[9] Using a base that is too strong can lead to side reactions. The sodium or potassium salt of the carboxylic acid corresponding to the anhydride is the standard choice.[10]

III. Alternative Synthetic Strategies for Stereocontrol

FAQ 3: Are there other synthetic methods that offer better control over E/Z isomerism for this type of compound?

Answer:

Yes, the Wittig reaction and its modifications can provide excellent stereochemical control.

-

The Wittig Reaction: This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. The stereochemical outcome is highly dependent on the nature of the ylide:

For the synthesis of 3-(5-Bromo-2-hydroxyphenyl)acrylic acid, a stabilized ylide would be required to favor the (E)-isomer.

Experimental Workflow: Wittig Reaction for (E)-Isomer Synthesis

Caption: Workflow for (E)-isomer synthesis via the Wittig reaction.

IV. Purification and Isomer Characterization

FAQ 4: How can I separate the E and Z isomers if my reaction produces a mixture?

Answer:

Separating E/Z isomers can be challenging due to their similar physical properties.

-

Recrystallization: If there is a significant difference in the solubility of the two isomers, fractional recrystallization can be an effective method.

-

Column Chromatography: This is a common method for separating isomers.[13] Reversed-phase chromatography on C18 silica gel is often effective for separating compounds with differing polarities.[13]

-

Selective Acidification: In some cases, the pKa values of the E and Z isomers may differ slightly, allowing for separation by carefully controlling the pH during acidification of their salt solutions.[14]

FAQ 5: What are the best analytical techniques to confirm the E/Z configuration?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between E and Z isomers.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between the vinylic protons are diagnostic.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOESY/EXSY experiments can show spatial proximity between protons.[16] For the (Z)-isomer, an NOE would be observed between the vinylic proton and the protons on the aromatic ring, which are close in space.

Data Interpretation: Expected ¹H NMR Parameters

| Isomer | Vinylic Proton Coupling Constant (JH-H) | Key NOE Correlation |

| (E)-isomer | ~12-18 Hz | No significant NOE between vinylic H and ortho-aromatic H |

| (Z)-isomer | ~6-12 Hz | Strong NOE between vinylic H and ortho-aromatic H |

V. Post-Synthesis Isomerization

FAQ 6: Can the E/Z ratio change after the synthesis is complete?

Answer:

Yes, isomerization can occur post-synthesis, particularly under certain conditions.

-

Photochemical Isomerization: Exposure to UV or even strong visible light can induce E-to-Z or Z-to-E isomerization.[17][18] It is advisable to store the purified compound in the dark or in amber vials to prevent photochemical changes.

-

Acid/Base Catalyzed Isomerization: Traces of acid or base can catalyze the interconversion of E and Z isomers, especially if there is a low rotational barrier around the double bond.[16] Ensuring the final product is neutral and free from catalytic residues is important for long-term stability.

Logical Flow: Troubleshooting E/Z Isomerism Issues

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

Solving decarboxylation issues during cinnamic acid derivative synthesis

A Guide to Overcoming Decarboxylation Challenges

Welcome to the Technical Support Center for Cinnamic Acid Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to unwanted decarboxylation during their synthetic workflows. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Decarboxylation Dilemma

Cinnamic acids and their derivatives are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, fragrances, and functional materials.[1][2] However, their synthesis is often plagued by a persistent side reaction: decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂).[3][4] This unwanted reaction not only reduces the yield of the desired product but can also lead to the formation of difficult-to-remove impurities, such as styrenes and stilbenes.[2][5] This guide provides a structured approach to understanding, diagnosing, and mitigating decarboxylation in common synthetic routes to cinnamic acid derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding decarboxylation during the synthesis of cinnamic acid derivatives.

Q1: What is decarboxylation and why is it a problem in cinnamic acid synthesis?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO₂).[3][4] In the context of cinnamic acid synthesis, this is problematic as it leads to the loss of the desired carboxylic acid functionality, resulting in the formation of styrene derivatives.[2][5] This side reaction lowers the overall yield and introduces impurities that can be challenging to separate from the target compound.

Q2: Which factors are known to promote decarboxylation?

A2: Several factors can promote decarboxylation. Elevated temperatures are a primary driver, providing the necessary activation energy for the reaction to occur.[3][6] The reaction medium's pH also plays a crucial role; acidic conditions can facilitate decarboxylation.[7][8] Furthermore, the presence of certain catalysts, particularly some transition metals, can inadvertently promote this side reaction.[6][9] The inherent structure of the cinnamic acid derivative itself, especially the presence of electron-donating or -withdrawing groups on the aromatic ring, can also influence its susceptibility to decarboxylation.

Q3: Are certain synthetic methods more prone to decarboxylation than others?

A3: Yes, the choice of synthetic route significantly impacts the likelihood of decarboxylation. For instance, the Knoevenagel-Doebner condensation, which often uses bases like pyridine and piperidine at elevated temperatures, can be susceptible to decarboxylation, especially with certain substrates.[1][10][11] Similarly, the Perkin reaction, which involves heating an aromatic aldehyde with an acid anhydride in the presence of a weak base, can also lead to decarboxylation as a side reaction.[12][13][14] The Heck reaction, while a powerful tool for C-C bond formation, can also result in decarboxylative side products under certain conditions.[15][16]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic guide to troubleshooting decarboxylation based on common observations during and after the synthesis.

Symptom 1: Low yield of the desired cinnamic acid derivative and the presence of a non-polar byproduct.

Possible Cause: Unwanted decarboxylation leading to the formation of a styrene derivative.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield due to decarboxylation.

Detailed Steps:

-

Confirm Byproduct Identity: Utilize analytical techniques such as NMR and GC-MS to confirm that the non-polar byproduct is indeed the corresponding styrene derivative resulting from decarboxylation.

-

Review Reaction Temperature: High temperatures are a common cause of decarboxylation.[3] Consult the literature for the optimal temperature range for your specific reaction. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

-

Evaluate Reaction pH: Acidic conditions can catalyze the decarboxylation of certain carboxylic acids.[7][8] If your reaction medium is acidic, consider buffering the system or using a milder acid catalyst. For some reactions, switching to slightly basic conditions can suppress decarboxylation.

-

Examine Catalyst System: Certain transition metal catalysts, while effective for the main reaction, can also promote decarboxylation.[6][9] If you suspect your catalyst is the culprit, screen alternative catalysts known to be less prone to inducing this side reaction. For example, in Heck reactions, the choice of ligand can significantly influence the reaction pathway.

-

Consider a Protecting Group Strategy: If the above measures are insufficient, protecting the carboxylic acid group as an ester (e.g., methyl, ethyl, or t-butyl ester) can be an effective strategy.[17][18] The protecting group can be removed under mild conditions after the main reaction is complete.

Symptom 2: Inconsistent results and poor reproducibility.

Possible Cause: Sensitivity of the reaction to minor variations in conditions that affect the rate of decarboxylation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Steps:

-

Assess Temperature Control: Inconsistent heating can lead to localized "hot spots" where decarboxylation is accelerated. Ensure uniform heating by using a well-stirred oil bath or a heating mantle with a magnetic stirrer.

-

Check Reagent and Solvent Quality: The presence of impurities, especially acidic or basic contaminants, can affect the reaction pH and catalyze decarboxylation. Similarly, water content can be detrimental in certain reactions. Use reagents and solvents of appropriate purity and ensure they are dry when necessary.

-

Evaluate Reaction Atmosphere: For oxygen- or moisture-sensitive reactions, failure to maintain an inert atmosphere can lead to side reactions that may indirectly promote decarboxylation. Ensure your reaction is performed under a consistent inert atmosphere (e.g., nitrogen or argon).

-

Standardize the Experimental Protocol: Meticulously document and standardize all reaction parameters, including the order of reagent addition, stirring speed, and reaction time, to ensure reproducibility.

In-Depth Protocols and Methodologies

To provide actionable guidance, we present detailed protocols for common cinnamic acid syntheses, with specific recommendations to minimize decarboxylation.

Protocol 1: Modified Knoevenagel-Doebner Condensation with Reduced Decarboxylation

This protocol utilizes milder conditions to favor the formation of the cinnamic acid derivative over the decarboxylated styrene.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Malonic acid (12 mmol)

-

Pyridine (20 mL)

-

Piperidine (1 mmol)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the aromatic aldehyde and malonic acid in pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to 80-90 °C (instead of reflux) and monitor the reaction progress by TLC.

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.

Rationale for Decarboxylation Control: By using a lower reaction temperature, the thermal decarboxylation of the intermediate is significantly suppressed.[3][6]

Protocol 2: Protecting Group Strategy for Multi-Step Syntheses

This protocol demonstrates the use of an ester protecting group to prevent decarboxylation during a subsequent reaction.

Step 1: Esterification of Cinnamic Acid

-

Suspend the cinnamic acid derivative (10 mmol) in methanol (50 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl cinnamate derivative.

Step 2: Subsequent Reaction (e.g., Heck Coupling)

Perform the desired reaction on the protected methyl cinnamate. The ester group is generally stable to many reaction conditions.

Step 3: Deprotection (Hydrolysis)

-

Dissolve the protected product (8 mmol) in a mixture of THF (20 mL) and water (10 mL).

-

Add lithium hydroxide (16 mmol) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with 1 M HCl to precipitate the deprotected cinnamic acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the pure cinnamic acid derivative.

Rationale for Decarboxylation Control: The ester protecting group masks the carboxylic acid functionality, preventing its loss as CO₂ during subsequent, potentially harsh, reaction steps.[17][18][19]

Data Summary and Comparison

The following table summarizes key reaction parameters and their impact on decarboxylation for different synthetic methods.

| Synthetic Method | Key Parameters Influencing Decarboxylation | Recommended Modifications to Minimize Decarboxylation |

| Knoevenagel-Doebner | High temperature, strong base (e.g., piperidine in refluxing pyridine) | Lower reaction temperature (80-90 °C), use of milder bases or catalysts.[10][11][20] |

| Perkin Reaction | High temperature, basic catalyst | Careful control of reaction temperature, use of alternative catalysts.[12][13][21] |

| Heck Reaction | High temperature, palladium catalyst, ligand choice | Optimization of catalyst system (ligand and palladium source), lower reaction temperature.[16][22] |

Mechanistic Insights into Decarboxylation

Understanding the mechanism of decarboxylation is key to preventing it. For many unsaturated carboxylic acids, decarboxylation proceeds through a cyclic transition state, especially when heated.

Caption: Simplified mechanism of thermal decarboxylation of a cinnamic acid derivative.

In the case of β,γ-unsaturated acids, which can be in equilibrium with their α,β-unsaturated counterparts, a similar intramolecular rearrangement can occur.[23] The presence of catalysts can alter this mechanism, for instance, by forming metal carboxylates that facilitate the cleavage of the C-C bond.[9][24]

Conclusion

Successfully synthesizing cinnamic acid derivatives requires a proactive approach to managing the risk of decarboxylation. By carefully controlling reaction parameters such as temperature and pH, selecting appropriate catalysts, and employing protecting group strategies when necessary, researchers can significantly improve yields and product purity. This guide provides a foundational framework for troubleshooting and optimizing your synthetic protocols. For further in-depth information, we encourage you to consult the referenced literature.

References

-

Aldabalde, V., et al. (2011). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. SciRP.org. Available at: [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

-

Fiveable. (2025). Thermal decarboxylation Definition. Organic Chemistry II Key Term. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the oxidative decarboxylation of cinnamic acid catalyzed by FeCl3@TAPB‐DMTA‐COF with toluene. Available at: [Link]

-

Taylor & Francis Online. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a... Available at: [Link]

-

YouTube. (2020). Protecting Groups for Carboxylic acid. Available at: [Link]

-

RSC Publishing. (n.d.). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Available at: [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

ACS Publications. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters. Available at: [Link]

-

Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. Available at: [Link]

-

Cinnamic acid derivatives: An ERA. (2019). Available at: [Link]

-

J-Stage. (n.d.). Synthesis of Styrenes through the Biocatalytic Decarboxylation of trans-Cinnamic Acids by Plant Cell Cultures. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available at: [Link]

-

NIH. (n.d.). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. PMC. Available at: [Link]

-

ACS Publications. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. Available at: [Link]

-

ncert.nic.in. (n.d.). 2. Carboxyl protecting groups. Available at: [Link]

-

Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Available at: [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Organic & Biomolecular Chemistry. Available at: [Link]

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025). Available at: [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

-

Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024). Available at: [Link]

-

Chemistry Stack Exchange. (2025). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Available at: [Link]

-

LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Available at: [Link]

-

Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available at: [Link]

-

Semantic Scholar. (2011). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Available at: [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]

-

ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2. Available at: [Link]

-

Wikipedia. (n.d.). Perkin reaction. Available at: [Link]

-

Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available at: [Link]

-

ASM Journals. (2025). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. mBio. Available at: [Link]

-

. (n.d.). Available at: [Link]

-

ACS Publications. (n.d.). A Study of pH Dependence in the Decarboxylation of p-Hydroxycinnamic Acid. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Available at: [Link]

-

piyopiyo.com.tw. (n.d.). Cinnamic Acid Knoevenagel Condensation. Available at: [Link]

-

PubMed. (2024). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. Available at: [Link]

-

ResearchGate. (n.d.). Optimisation of the solvent in the decarboxylation of cinnamic acid. Reaction conditions. Available at: [Link]

-

Synthesis of styrenes through the decarboxylation of tram-cinnamic acids by plant cell cultures. (n.d.). Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. jocpr.com [jocpr.com]

- 3. fiveable.me [fiveable.me]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Synthesis of Styrenes through the Biocatalytic Decarboxylation of trans-Cinnamic Acids by Plant Cell Cultures [jstage.jst.go.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. longdom.org [longdom.org]

- 13. longdom.org [longdom.org]

- 14. byjus.com [byjus.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. learninglink.oup.com [learninglink.oup.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. m.youtube.com [m.youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Perkin reaction - Wikipedia [en.wikipedia.org]

- 22. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. pubs.acs.org [pubs.acs.org]

Validation & Comparative

The Unambiguous Fingerprint: A Comparative Guide to the 1H NMR Analysis of 3-(5-Bromo-2-hydroxyphenyl)acrylic Acid

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-bromo-2-hydroxyphenyl)acrylic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. We will dissect its unique spectral features, offering a rationale for experimental observations and comparing the capabilities of ¹H NMR with alternative analytical techniques to underscore its indispensable role in modern chemical research.

Introduction: The Significance of Structural Verification

3-(5-Bromo-2-hydroxyphenyl)acrylic acid possesses a unique arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl group, a vinyl group, and a substituted aromatic ring. This combination makes it a valuable scaffold for the synthesis of more complex molecules. Accurate characterization of this molecule is paramount to ensure purity, confirm identity, and understand its chemical behavior. While several analytical techniques can provide structural information, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule.[1]

Deciphering the Code: ¹H NMR Spectrum of 3-(5-Bromo-2-hydroxyphenyl)acrylic Acid

The ¹H NMR spectrum of 3-(5-bromo-2-hydroxyphenyl)acrylic acid is predicted to exhibit distinct signals corresponding to each non-equivalent proton in the molecule. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the unambiguous assignment of each proton.

Predicted ¹H NMR Spectral Data (in CDCl₃, at 400 MHz)

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| H-α | ~ 6.45 | Doublet (d) | ~ 16.0 | 1H | Vinylic proton |

| H-β | ~ 7.78 | Doublet (d) | ~ 16.0 | 1H | Vinylic proton |

| H-3' | ~ 6.90 | Doublet (d) | ~ 8.8 | 1H | Aromatic proton |

| H-4' | ~ 7.35 | Doublet of doublets (dd) | ~ 8.8, 2.4 | 1H | Aromatic proton |

| H-6' | ~ 7.80 | Doublet (d) | ~ 2.4 | 1H | Aromatic proton |

| -OH | ~ 5.5 - 6.5 | Broad singlet (br s) | - | 1H | Phenolic proton |

| -COOH | ~ 11.0 - 12.0 | Broad singlet (br s) | - | 1H | Carboxylic acid proton |

Causality Behind the Spectral Features:

-